5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
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Overview
Description
5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Preparation Methods
The synthesis of 5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves several steps. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions typically include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its efficacy against breast cancer cell lines . Additionally, it has applications in the development of new drugs for treating various diseases due to its diverse biological activities. In industry, it may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one include other thiazole derivatives, such as pyrano[2,3-d]thiazoles and thiazolo[4,5-b]pyridines . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of thiazole and benzoxadiazocin moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
InChI |
InChI=1S/C13H12N2O2S/c1-13-6-9(8-4-2-3-5-10(8)17-13)15-11(16)7-18-12(15)14-13/h2-5,9H,6-7H2,1H3 |
InChI Key |
YMVBYANXKYKTNU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)N4C(=O)CSC4=N2 |
Origin of Product |
United States |
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